Cas no 1443334-49-3 (Ethyl 4-fluoro-2-n-propoxybenzoylformate)
Ethyl 4-fluoro-2-n-propoxybenzoylformate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-fluoro-2-n-propoxybenzoylformate
- ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate
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- MDL: MFCD14635323
- Inchi: 1S/C13H15FO4/c1-3-7-18-11-8-9(14)5-6-10(11)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: MJJURQMMECEJHL-UHFFFAOYSA-N
- SMILES: C(C(=O)C1=CC=C(F)C=C1OCCC)(OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 346.7±32.0 °C at 760 mmHg
- Flash Point: 158.0±20.0 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Ethyl 4-fluoro-2-n-propoxybenzoylformate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-fluoro-2-n-propoxybenzoylformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB433619-1 g |
Ethyl 4-fluoro-2-n-propoxybenzoylformate |
1443334-49-3 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB433619-5 g |
Ethyl 4-fluoro-2-n-propoxybenzoylformate |
1443334-49-3 | 5g |
€1,373.40 | 2023-04-23 | ||
| abcr | AB433619-1g |
Ethyl 4-fluoro-2-n-propoxybenzoylformate; . |
1443334-49-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB433619-5g |
Ethyl 4-fluoro-2-n-propoxybenzoylformate |
1443334-49-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A377712-1g |
Ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-49-3 | 97% | 1g |
$441.0 | 2024-08-03 | |
| Crysdot LLC | CD12142540-1g |
Ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-49-3 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142540-5g |
Ethyl 2-(4-fluoro-2-propoxyphenyl)-2-oxoacetate |
1443334-49-3 | 97% | 5g |
$1177 | 2024-07-23 |
Ethyl 4-fluoro-2-n-propoxybenzoylformate Suppliers
Ethyl 4-fluoro-2-n-propoxybenzoylformate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 4-fluoro-2-n-propoxybenzoylformate
Ethyl 4-fluoro-2-n-propoxybenzoylformate (CAS No. 1443334-49-3): A Comprehensive Overview
Ethyl 4-fluoro-2-n-propoxybenzoylformate (CAS No. 1443334-49-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its fluoro and n-propoxy functional groups, exhibits unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines a benzoylformate backbone with strategic substitutions, enhancing its reactivity and applicability in diverse industrial processes.
In recent years, the demand for fluorinated compounds like Ethyl 4-fluoro-2-n-propoxybenzoylformate has surged due to their pivotal role in drug discovery and material science. Researchers frequently search for "fluoroaromatic synthesis" or "benzoylformate derivatives applications," reflecting the compound's relevance in modern chemistry. Its CAS No. 1443334-49-3 serves as a critical identifier for regulatory and commercial purposes, ensuring precise documentation in global chemical databases.
The synthesis of Ethyl 4-fluoro-2-n-propoxybenzoylformate typically involves multi-step reactions, including esterification and etherification, under controlled conditions. Its 4-fluoro substitution enhances electron-withdrawing effects, while the n-propoxy group contributes to lipophilicity—a feature highly sought after in bioactive molecule design. These attributes align with trending topics such as "green chemistry alternatives" and "sustainable synthetic routes," addressing environmental concerns in industrial applications.
From an analytical perspective, advanced techniques like HPLC and NMR spectroscopy are employed to validate the purity and structural integrity of CAS No. 1443334-49-3. The compound's stability under varying pH levels and thermal conditions makes it a candidate for "high-performance chemical intermediates," a keyword frequently associated with cutting-edge research. Furthermore, its potential in "catalysis optimization" and "ligand design" underscores its versatility.
Market trends indicate growing interest in Ethyl 4-fluoro-2-n-propoxybenzoylformate for its role in developing next-generation agrochemicals. As queries like "crop protection chemicals 2024" gain traction, this compound's herbicidal and fungicidal properties are being explored. Its compatibility with "precision agriculture" technologies highlights its alignment with sustainable farming practices—a hotspot in global discussions.
In conclusion, Ethyl 4-fluoro-2-n-propoxybenzoylformate (CAS No. 1443334-49-3) exemplifies innovation at the intersection of chemistry and industry. By addressing search trends such as "fluorinated building blocks" and "specialty chemicals market growth," this overview bridges scientific rigor with real-world relevance, offering a forward-looking perspective on its applications.
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